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A comparative analysis of oral dydrogesterone and micronized vaginal progesterone for luteal
phase support in assisted reproductive technology (ART) reveals comparable efficacy and
safety profiles, with some studies suggesting potential advantages for dydrogesterone in terms
of patient convenience and pregnancy outcomes. This guide provides a detailed overview of
head-to-head clinical trial data, experimental protocols, and relevant biological pathways to
inform researchers, scientists, and drug development professionals.

Efficacy Outcomes: A Tabular Comparison

Multiple randomized controlled trials (RCTs) and meta-analyses have compared the efficacy of
oral dydrogesterone with micronized vaginal progesterone (MVP) for luteal phase support in
women undergoing IVF. The primary outcomes of these studies, including pregnancy rates and
live birth rates, are summarized below.

A significant phase Il randomized controlled trial (Lotus 1) demonstrated the non-inferiority of
oral dydrogesterone compared to MVP. In this study, the pregnancy rates at 12 weeks of
gestation were 37.6% for the dydrogesterone group and 33.1% for the MVP group[1][2]. The
live birth rates were 34.6% and 29.8% for the dydrogesterone and MVP groups, respectively[1]
[2]. Another large phase Il trial (Lotus Il) also established the non-inferiority of oral
dydrogesterone to micronized vaginal progesterone gel, with pregnancy rates at 12 weeks of
gestation of 38.7% and 35.0%, respectively[3].

A meta-analysis of individual participant data from two large RCTs indicated that oral
dydrogesterone was associated with a significantly higher chance of ongoing pregnancy and
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live birth compared to MVP. However, other studies and meta-analyses have concluded that

the reproductive outcomes are similar between the two treatments[4][5]. For instance, one

study found no statistically significant difference in clinical success rate (31% for

dydrogesterone vs. 33% for MVP), ongoing pregnancy rate (30.0% for both), or miscarriage

rate (5.0% vs. 3.0%)[6]. Another trial reported similar positive pregnancy test rates (35.8% vs.

32.7%), clinical pregnancy rates (32.1% vs. 28.8%), and ongoing pregnancy rates (26.4% vs.

23.1%) for dydrogesterone and MVP, respectively[7].

Micronized Vaginal

Outcome Measure Dydrogesterone Study (Year)
Progesterone
Pregnancy Rate (12 Tournaye et al. (2017
J Y ( 37.6% 33.1% Y ( )
weeks) [1112]
) ) Tournaye et al. (2017)
Live Birth Rate 34.6% 29.8%
[1][2]
Pregnancy Rate (12 )
38.7% 35.0% (gel) Tomic et al. (2018)[3]
weeks)
Live Birth Rate 34.4% 32.5% (gel) Tomic et al. (2018)[3]
Clinical Pregnancy Barbosa et al. (2023)
33.3% 35.1%
Rate [4]
o Barbosa et al. (2023)
Live Birth Rate 33.3% 32.4% 4]
o Saharkhiz et al.
Clinical Success Rate  31% 33%
(2016)[6]
Ongoing Pregnancy Saharkhiz et al.
30.0% 30.0%
Rate (2016)[6]
Positive Pregnancy Ganesh et al. (2021)
35.8% 32.7%
Test Rate [7]
Clinical Pregnancy Ganesh et al. (2021)
32.1% 28.8%
Rate [7]
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Safety and Tolerability

The safety profiles of oral dydrogesterone and micronized vaginal progesterone are generally
comparable, with both being well-tolerated. The proportion of subjects reporting treatment-
emergent adverse events (TEAES) was similar between the treatment groups in large clinical
trials, with 56.0% in the dydrogesterone group and 54.0% in the MVP group reporting TEAES in
one study[1]. A notable difference in tolerability is the incidence of vaginal irritation and
discharge, which is more commonly reported with vaginal progesterone administration[7][8].
One study found that significantly more patients receiving dydrogesterone were satisfied with
the tolerability of their treatment compared to those receiving micronized progesterone[8].

Micronized Vaginal

Adverse Event Dydrogesterone Study (Year)
Progesterone
Treatment-Emergent Tournaye et al. (2017)
56.0% 54.0%
Adverse Events [1]

Ganesh et al. (2021)

Vaginal Itching Significantly lower Significantly higher 7]

Vaginal Chakravarty et al.
) o Not reported 10.5%

Discharge/Irritation (2005)[8]

Experimental Protocols

The design of the head-to-head clinical trials comparing dydrogesterone and micronized
progesterone is crucial for interpreting the results. Below are the methodologies of two key
Phase Il randomized controlled trials.

Lotus | Study Protocol

e Objective: To demonstrate the non-inferiority of oral dydrogesterone versus micronized
vaginal progesterone for luteal support in IVF.

o Study Design: A Phase lll, randomized, double-blind, double-dummy trial.

» Patient Population: Premenopausal women (age >18 to <42 years) with a documented
history of infertility undergoing IVF with fresh embryo transfer.
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« Intervention:

o Dydrogesterone group: Oral dydrogesterone 10 mg three times daily.

o Micronized Vaginal Progesterone group: MVP 200 mg capsules three times daily.
e Primary Endpoint: Presence of fetal heartbeats at 12 weeks of gestation.

o Sample Size: A sample size of 479 subjects per treatment arm was estimated to provide
90% power to demonstrate non-inferiority[1].

Lotus Il Study Protocol

o Objective: To establish the non-inferiority of oral dydrogesterone versus micronized vaginal
progesterone gel for luteal phase support in IVF.

Study Design: An open-label, Phase Ill, randomized trial.

Patient Population: Similar to the Lotus | study.

Intervention:

o Dydrogesterone group: Oral dydrogesterone 30 mg daily.

o Micronized Vaginal Progesterone group: 8% MVP gel 90 mg daily.

Primary Endpoint: Presence of fetal heartbeats at 12 weeks of gestation[3].

Visualizing Key Pathways and Processes

To better understand the comparison between dydrogesterone and micronized progesterone,
the following diagrams illustrate the progesterone signaling pathway, a typical clinical trial
workflow, and the logical relationship of the comparative efficacy findings.
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Caption: Simplified progesterone signaling pathway.
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Clinical Trial Workflow: Dydrogesterone vs. MVP
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Caption: Typical workflow of a randomized clinical trial.
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Comparative Efficacy: Dydrogesterone vs. MVP
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Caption: Logical relationship of comparative efficacy.

Conclusion

Head-to-head clinical trials have consistently demonstrated that oral dydrogesterone is non-
inferior to micronized vaginal progesterone for luteal phase support in women undergoing ART.
Both treatments have comparable safety profiles. The oral administration of dydrogesterone
offers a more convenient and potentially better-tolerated option for patients, which may improve
treatment satisfaction. While some meta-analyses suggest a potential for higher pregnancy and
live birth rates with dydrogesterone, further research is warranted to definitively establish its
superiority. The choice between dydrogesterone and micronized progesterone may ultimately
depend on clinical judgment, patient preference, and local availability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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